molecular formula C17H17ClN2O2S B238333 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide

Cat. No. B238333
M. Wt: 348.8 g/mol
InChI Key: CQFYTEPRMYFPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Mechanism Of Action

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide works by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for activating the NEDD8 protein. This protein is involved in the regulation of cell division and proliferation, and its activation is necessary for the proper functioning of these processes. By inhibiting the NEDD8-activating enzyme, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide disrupts the normal functioning of these processes, leading to cell death in cancer cells.

Biochemical And Physiological Effects

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell death by disrupting the normal functioning of cell division and proliferation processes. It also inhibits the activity of certain proteins that are involved in the regulation of cell growth and survival, leading to decreased cancer cell viability.

Advantages And Limitations For Lab Experiments

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme. It has also been shown to be effective in a variety of cancer cell lines, making it a versatile tool for studying cancer biology. However, there are also some limitations to the use of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide in lab experiments. It can be difficult to achieve consistent results due to variability in the sensitivity of different cancer cell lines to the compound. Additionally, the mechanism of action of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. One area of interest is the development of new analogs of the compound that may have improved efficacy or specificity. Another area of focus is the identification of biomarkers that can be used to predict the response of cancer cells to N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide. Additionally, there is ongoing research into the use of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide in combination with other cancer therapies, as well as the potential use of the compound in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide involves a series of chemical reactions that ultimately result in the formation of the final compound. The process begins with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-acetylthiophenol. This compound is then reacted with 4-nitrophenylacetic acid to form the intermediate product, which is subsequently reduced to N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide using a palladium catalyst.

Scientific Research Applications

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of cell division and proliferation. By inhibiting this enzyme, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide can induce cell death in cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]propanamide

InChI

InChI=1S/C17H17ClN2O2S/c1-2-16(21)19-13-5-7-14(8-6-13)20-17(22)11-23-15-9-3-12(18)4-10-15/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

CQFYTEPRMYFPRB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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